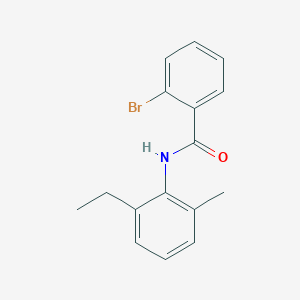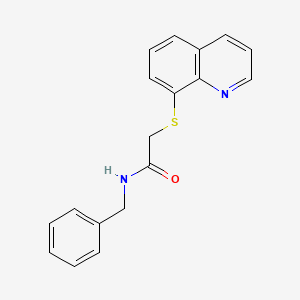![molecular formula C19H11Cl2NO B5521955 2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile" falls within the class of acrylonitriles, which are known for their significant chemical and physical properties that have been extensively studied in various contexts. These studies offer insights into the behavior, synthesis, and applications of acrylonitrile and its derivatives, providing a foundation for understanding the specific compound .
Synthesis Analysis
The synthesis of acrylonitrile derivatives, including compounds with complex phenyl and furyl substitutions, typically involves catalytic reactions or direct functionalization strategies. While the papers reviewed did not specifically address the synthesis of the exact compound, related research emphasizes the importance of selecting appropriate reactants and conditions to achieve desired structural features and functionalities. For instance, the study of Schiff bases of diphenylamine derivatives and their antibacterial activity illustrates the synthesis and evaluation process for compounds with similar structural complexity (Kumar, Khan, & Kumar, 2020).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives plays a crucial role in their chemical behavior and applications. Computational studies, such as those on acylphloroglucinols, provide a methodological approach to understanding the conformational preferences and molecular properties of similar complex organic compounds. These insights can be directly relevant to assessing the structural characteristics of "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile" (Mammino, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural configurations of furan compounds, including those structurally similar to "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile," have been extensively studied. For example, researchers have developed novel synthetic routes and analyzed the steric configurations of furan derivatives, emphasizing the versatility of these compounds in organic synthesis (Hirao, Kato, & Kozakura, 1973). Such studies lay the groundwork for further exploration of their applications in medicinal chemistry and material science.
Material Science Applications
In the realm of material science, the thermal properties and applications of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds have been investigated. Researchers have prepared homologous series of these compounds, revealing their potential in creating nematic phases and highlighting the thermal stability of their mesophases (Miyake, Kusabayashi, & Takenaka, 1984). This research suggests the utility of such compounds in developing advanced materials with specific thermal and optical properties.
Organic Electronics and Photovoltaics
A notable application in the field of organic electronics is the synthesis and evaluation of soluble asymmetric acrylonitrile derivatives, including "2-(4-chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile," for their use as electron acceptors in bulk heterojunction organic solar cells. The investigation into their optical, electronic properties, and photovoltaic performance underscores the potential of these compounds in enhancing the efficiency of organic solar cells (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016). This research opens avenues for the development of more efficient and cost-effective solar energy harvesting technologies.
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO/c20-16-6-4-13(5-7-16)15(12-22)11-18-8-9-19(23-18)14-2-1-3-17(21)10-14/h1-11H/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQUFHDHPRKWAE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)

![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)
